Quantified Lipophilicity (LogP) Differentiation from Non-Fluorinated Cyclopentanol
The gem-difluoro substitution at the 2-position of cyclopentanol significantly increases its lipophilicity compared to the non-fluorinated parent compound. Computational data indicates that 2,2-difluorocyclopentanol possesses a LogP value of approximately 1.17 , a substantial increase from cyclopentanol's reported LogP of 0.00 [1]. This difference, representing a shift from neutral to lipophilic character, directly impacts a molecule's ability to cross biological membranes .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1665 |
| Comparator Or Baseline | Cyclopentanol, LogP = 0.00 |
| Quantified Difference | ΔLogP = +1.17 |
| Conditions | Computational prediction; values from vendor datasheet and reference database. |
Why This Matters
A higher LogP can enhance membrane permeability, a critical parameter for oral bioavailability and central nervous system (CNS) penetration in drug candidates.
- [1] PubChem. (n.d.). Cyclopentanol. National Center for Biotechnology Information. View Source
